molecular formula C12H11BrN2O2 B8711574 5-Bromo-n,n-dimethyl-alpha-oxo-1h-indole-3-acetamide CAS No. 199658-93-0

5-Bromo-n,n-dimethyl-alpha-oxo-1h-indole-3-acetamide

Cat. No. B8711574
M. Wt: 295.13 g/mol
InChI Key: VFAWCQFYVZGQBO-UHFFFAOYSA-N
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Patent
US06281357B1

Procedure details

A solution of 5-bromo-N,N-dimethyl-α-oxo-1H-indole-3-acetamide (from step (a), 19.85 g, 67.3 mmol) in tetrahydrofuran (100 ml) was added dropwise to a slurry of lithium aluminium hydride (7.66 g, 0.2 mol) in tetrahydrofuran (20 ml) under a nitrogen atmosphere, maintaining the temperature below 5° C. The yellow green slurry was then warmed to ambient temperature and then brought to gentle reflux. Reflux was maintained for 5 hr after which time the reaction mixture was cooled to 0° C. and isopropyl alcohol (150 ml) and IMS (150 ml) were added sequentially. The grey slurry was then warmed to ambient temperature, before 1N NaOH (100 ml) was added. The reaction mixture was then filtered through a celite (trade mark) pad and the pad washed consecutively with demineralised water (100 ml) and IMS (100 ml). The filtrate was then concentrated under reduced pressure until all alcohol had been removed and then the aqueous residue was extracted with ethyl acetate (2×200 ml). The combined organic extracts were then evaporated in vacuo to give a brown oil. This was triturated with a mixture of hexane and ethyl acetate (1:1) (30 ml) to give the subtitle compound (13.4 g, 75%) as a cream solid. m.p. 82-85° C.
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11](=O)[C:12]([N:14]([CH3:16])[CH3:15])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(C)C.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][N:14]([CH3:15])[CH3:16] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
19.85 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C(C(=O)N(C)C)=O
Name
Quantity
7.66 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)O
Name
IMS
Quantity
150 mL
Type
solvent
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 5 hr after which time the reaction mixture
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a celite (trade mark) pad
WASH
Type
WASH
Details
the pad washed consecutively with demineralised water (100 ml) and IMS (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure until all alcohol
CUSTOM
Type
CUSTOM
Details
had been removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with ethyl acetate (2×200 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
This was triturated with a mixture of hexane and ethyl acetate (1:1) (30 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.